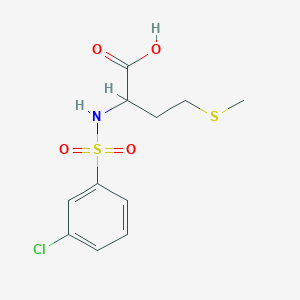![molecular formula C7H4ClIN2 B1388442 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1171919-03-1](/img/structure/B1388442.png)
6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
Descripción general
Descripción
6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H4ClIN2 and a molecular weight of 278.48 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a pyrrolo[3,2-c]pyridine core, making it a valuable intermediate in various chemical syntheses and research applications.
Métodos De Preparación
The synthesis of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the halogenation of pyrrolo[3,2-c]pyridine derivatives. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) for chlorination and iodine monochloride (ICl) for iodination . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Análisis De Reacciones Químicas
6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Coupling Reactions: This compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with aryl or alkynyl groups. Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in these reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove halogen atoms, depending on the desired products.
Aplicaciones Científicas De Investigación
6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of kinase inhibitors, which are crucial in studying cell signaling pathways and cancer research.
Medicine: It is a key intermediate in the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory conditions.
Industry: The compound is utilized in the production of agrochemicals and materials science for developing new materials with specific properties
Mecanismo De Acción
The mechanism of action of 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine largely depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine can be compared with other halogenated pyrrolo[3,2-c]pyridine derivatives, such as:
- 6-chloro-1H-pyrrolo[3,2-c]pyridine
- 7-iodo-1H-pyrrolo[3,2-c]pyridine
- 6-bromo-7-iodo-1H-pyrrolo[3,2-c]pyridine
These compounds share similar structural features but differ in their halogenation patterns, which can influence their reactivity and applications. The presence of both chlorine and iodine in this compound makes it unique, offering distinct reactivity and potential for diverse chemical transformations .
Propiedades
IUPAC Name |
6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-5(9)6-4(3-11-7)1-2-10-6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQWSFZIEJULAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C(=NC=C21)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1388365.png)



![N-[4-(Isopentyloxy)benzyl]-2-butanamine](/img/structure/B1388371.png)





amine](/img/structure/B1388379.png)
![3-{[4-(Diethylamino)benzoyl]amino}propanoic acid](/img/structure/B1388381.png)

